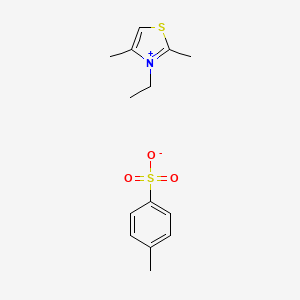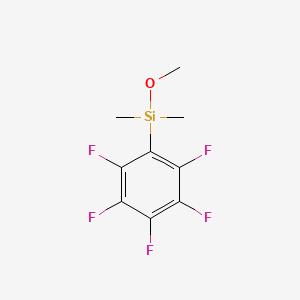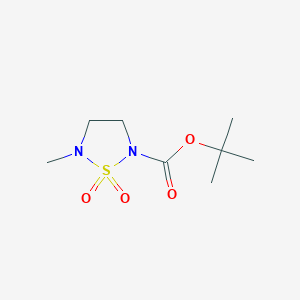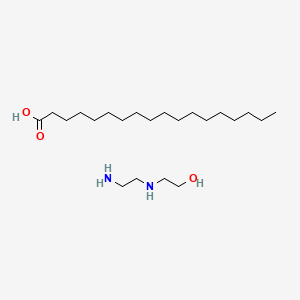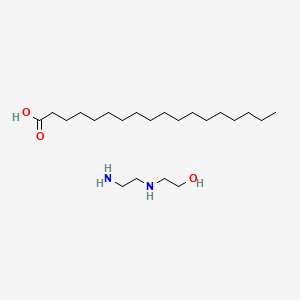
2-(2-Aminoethylamino)ethanol;octadecanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2-Aminoethylamino)ethanol;octadecanoic acid is a compound that combines the properties of both an amine and an alcohol. It is a linear molecule with primary and secondary amine groups, making it versatile for various applications. This compound is commonly used as an intermediate in the production of detergents, fabric softeners, chelates, fuel additives, and coatings .
Preparation Methods
Synthetic Routes and Reaction Conditions
2-(2-Aminoethylamino)ethanol can be synthesized through the reaction of ethylenediamine with ethylene oxide. The reaction typically occurs under controlled temperature and pressure conditions to ensure the desired product is obtained. The reaction can be represented as follows:
NH2CH2CH2NH2+CH2CH2O→NH2CH2CH2NHCH2CH2OH
Industrial Production Methods
Industrial production of 2-(2-Aminoethylamino)ethanol involves large-scale reactors where ethylenediamine and ethylene oxide are reacted under optimized conditions. The process is designed to maximize yield and minimize by-products. The product is then purified through distillation and other separation techniques to achieve the desired purity .
Chemical Reactions Analysis
Types of Reactions
2-(2-Aminoethylamino)ethanol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding amides and carboxylic acids.
Reduction: Reduction reactions can convert the compound into simpler amines.
Substitution: The amine groups can participate in substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like alkyl halides and acyl chlorides are commonly used for substitution reactions.
Major Products
Oxidation: Produces amides and carboxylic acids.
Reduction: Results in simpler amines.
Substitution: Forms various substituted amines and alcohols
Scientific Research Applications
2-(2-Aminoethylamino)ethanol has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing complex molecules.
Biology: Employed in the preparation of buffers and other biochemical reagents.
Medicine: Investigated for its potential use in drug delivery systems and as a pharmaceutical intermediate.
Industry: Utilized in the production of detergents, fabric softeners, chelates, fuel additives, and coatings
Mechanism of Action
The mechanism of action of 2-(2-Aminoethylamino)ethanol involves its interaction with various molecular targets. The primary and secondary amine groups allow it to form hydrogen bonds and ionic interactions with other molecules. This property makes it effective in applications such as CO2 separation, where it can sorb CO2 by its primary amine and desorb CO2 by its secondary amine .
Comparison with Similar Compounds
Similar Compounds
Monoethanolamine (MEA): A simpler molecule with only one amine group.
Diethanolamine (DEA): Contains two hydroxyl groups and one amine group.
Triethanolamine (TEA): Has three hydroxyl groups and one amine group.
Uniqueness
2-(2-Aminoethylamino)ethanol is unique due to its combination of primary and secondary amine groups, which provides it with superior performance in applications like CO2 separation compared to monoethanolamine. Its ability to form multiple types of interactions makes it versatile for various industrial and research applications .
Properties
CAS No. |
70750-11-7 |
|---|---|
Molecular Formula |
C22H48N2O3 |
Molecular Weight |
388.6 g/mol |
IUPAC Name |
2-(2-aminoethylamino)ethanol;octadecanoic acid |
InChI |
InChI=1S/C18H36O2.C4H12N2O/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18(19)20;5-1-2-6-3-4-7/h2-17H2,1H3,(H,19,20);6-7H,1-5H2 |
InChI Key |
HGTATKUEMJEGAV-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCCCCCC(=O)O.C(CNCCO)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


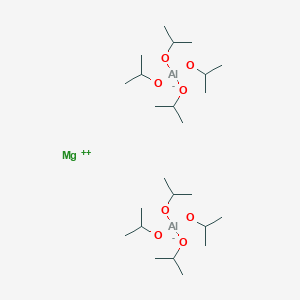

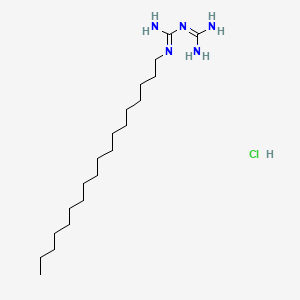



![2-[[(2-Hydroxyphenyl)methyl]amino]acetamide](/img/structure/B13757857.png)

